3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Asymmetric Catalysis Enantioselective Synthesis β-Amino Acids

This β-amino acid features a 3,5-dichlorophenyl group that enhances electrophilicity and facial selectivity in enantioselective hydrogenation, delivering up to 99% ee. Its elevated lipophilicity (logP 2.12 vs 0.91 for unsubstituted) improves membrane permeability, making it ideal for intracellular target probes. The scaffold mimics peptide bond hydrolysis transition states, critical for protease inhibitor development. Consistent enantioselectivity is validated by U.S. Patent 5,840,961. Procure this intermediate to achieve superior stereochemical outcomes and downstream pharmacokinetic performance.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 188812-95-5
Cat. No. B069852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3-(3,5-dichlorophenyl)propanoic Acid
CAS188812-95-5
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N
InChIInChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
InChIKeyMQEZPQHIAIRXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,5-dichlorophenyl)propanoic Acid (CAS 188812-95-5): A Specialized β-Amino Acid Building Block for Asymmetric Synthesis and Medicinal Chemistry


3-Amino-3-(3,5-dichlorophenyl)propanoic acid (CAS 188812-95-5) is a synthetic β-amino acid derivative characterized by a 3,5-dichlorophenyl substituent at the β-carbon [1]. This compound serves as a versatile intermediate in the design of protease inhibitors and other bioactive molecules, where its β-amino acid backbone mimics transition states of peptide bond hydrolysis . Its distinct electronic and steric profile enables enhanced performance in asymmetric catalytic transformations compared to less substituted or mono-halogenated analogs .

Why Unsubstituted, Mono-Chloro, or Ortho/Meta-Only Phenyl β-Amino Acids Cannot Replace 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid in Precision Synthesis


The 3,5-dichloro substitution pattern is not arbitrary; it critically modulates electronic and steric properties that directly impact synthetic utility. The electron-withdrawing nature of the two chlorine atoms increases the electrophilicity of the β-carbon, facilitating nucleophilic attack and improving reaction efficiency in key transformations . More importantly, this specific substitution enhances facial selectivity during enantioselective hydrogenation, enabling higher enantiomeric excess (ee) values compared to electron-rich or less-substituted phenyl analogs . Substituting with a mono-chloro or unsubstituted phenyl β-amino acid would result in lower enantioselectivity and potentially reduced lipophilicity (logP), compromising both the synthetic outcome and the downstream pharmacokinetic properties of derived compounds .

Quantitative Differentiation: How 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid Outperforms Closest Analogs in Key Performance Dimensions


Superior Enantioselectivity in Catalytic Asymmetric Hydrogenation Driven by Electron-Withdrawing 3,5-Dichloro Substitution

The 3,5-dichlorophenyl group significantly enhances enantioselectivity in rhodium-catalyzed asymmetric hydrogenation compared to unsubstituted or mono-substituted phenyl analogs . This enhancement is attributed to the strong electron-withdrawing effect of the chlorine atoms, which improves substrate coordination to the rhodium center .

Asymmetric Catalysis Enantioselective Synthesis β-Amino Acids

Enhanced Lipophilicity (logP) for Improved Membrane Permeability in Drug Discovery Programs

The introduction of two chlorine atoms dramatically increases the lipophilicity of this β-amino acid compared to the unsubstituted phenyl analog . A higher logP value correlates with improved passive membrane permeability, a desirable trait for optimizing oral bioavailability in drug candidates [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Explicitly Claimed as a Preferred Substrate in a Patent for Scalable Asymmetric Synthesis of Chiral β-Amino Acids

U.S. Patent 5,840,961 explicitly claims a process for preparing both (R)- and (S)-β-amino acids where the aryl group (R) is 3,5-dichlorophenyl [1]. This inclusion as a specific, preferred embodiment underscores its established utility and commercial relevance in scalable asymmetric synthesis.

Process Chemistry Patent Literature Chiral Synthesis

Optimal Use Cases for 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Protease Inhibitors Requiring a Transition-State Mimetic

This β-amino acid serves as a key scaffold for designing protease inhibitors, particularly those targeting enzymes with hydrophobic binding pockets. The 3,5-dichloro substitution enhances lipophilicity (logP 2.12) and binding affinity, while the β-amino acid backbone mimics the transition state of peptide bond hydrolysis .

Process R&D: Scaling Up Enantioselective Synthesis Using Industrial Hydrogenation

The compound's electron-deficient aromatic ring enables high enantioselectivity (94-99% ee) in Rh-catalyzed hydrogenations, as supported by literature . This makes it a reliable substrate for producing enantiopure intermediates at scale, a fact further validated by its specific inclusion in U.S. Patent 5,840,961 [1].

Chemical Biology: Development of Lipophilic Probes and Tool Compounds

With a calculated logP of 2.12, this β-amino acid is significantly more lipophilic than its unsubstituted analog (logP 0.91) [1]. This property is advantageous for designing cell-permeable probes or chemical tools intended to engage intracellular targets or cross biological membranes.

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